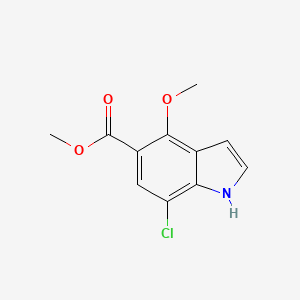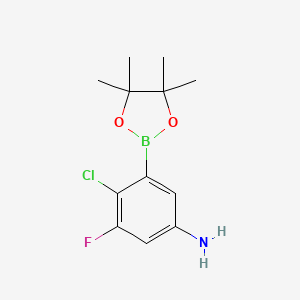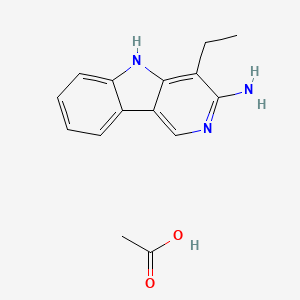
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes an indole ring fused with a pyridine ring, and an amino group at the 3-position. The acetate form of this compound is often used in various chemical and biological studies due to its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate typically involves the cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids under acidic conditions to form 1,2-dihydro-γ-carbolines. This is followed by dehydrogenation to yield the γ-carbolinecarboxylates, which are then converted to the amino form through Curtius rearrangement . An alternative method involves the thermolysis of 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate has a wide range of applications in scientific research:
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate involves its interaction with cellular components, leading to various biological effects. It is known to induce apoptosis through the activation of caspases and other apoptotic pathways . The compound can be taken up by cells via monoamine transporters, where it exerts its effects by interfering with cellular signaling and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate is unique due to its specific structural features, such as the ethyl group at the 4-position and the acetate form, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
75240-20-9 |
|---|---|
Molekularformel |
C15H17N3O2 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
acetic acid;4-ethyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C13H13N3.C2H4O2/c1-2-8-12-10(7-15-13(8)14)9-5-3-4-6-11(9)16-12;1-2(3)4/h3-7,16H,2H2,1H3,(H2,14,15);1H3,(H,3,4) |
InChI-Schlüssel |
TWFWCARWOAPZFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CN=C1N)C3=CC=CC=C3N2.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


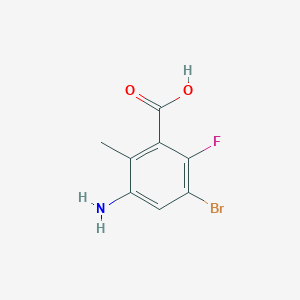

![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)



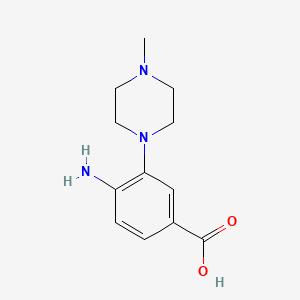


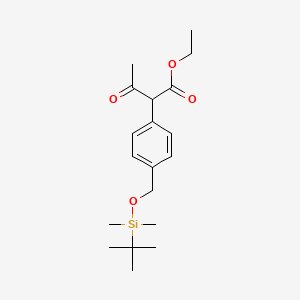

![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)
